Product packaging for Quinolin-8-yl 3-phenylpropanoate(Cat. No.:)

Quinolin-8-yl 3-phenylpropanoate

Cat. No.: B14906510
M. Wt: 277.3 g/mol
InChI Key: YCAGPCSCEPUAMP-UHFFFAOYSA-N
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Description

Quinolin-8-yl 3-phenylpropanoate is a synthetic derivative of 8-hydroxyquinoline (8-HQ), a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . This compound is presented for research purposes to investigate its potential pharmacological properties, particularly in the fields of infectious disease and oncology. Researchers can explore its application as a novel antibacterial agent. Quinoline derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, with some hybrids exhibiting a dual-target mechanism of action that is valuable for combating multidrug-resistant strains . The structural framework of this compound suggests potential for further investigation into its antifungal and antiviral activities, as the 8-HQ nucleus has shown promise in these areas . Beyond antimicrobial applications, this ester derivative serves as a key intermediate for the synthesis of more complex molecules. The 8-hydroxyquinoline core is a versatile building block for developing pharmacologically active scaffolds, and its derivatives have been studied for their potential as anticancer agents and enzyme inhibitors . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO2 B14906510 Quinolin-8-yl 3-phenylpropanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

quinolin-8-yl 3-phenylpropanoate

InChI

InChI=1S/C18H15NO2/c20-17(12-11-14-6-2-1-3-7-14)21-16-10-4-8-15-9-5-13-19-18(15)16/h1-10,13H,11-12H2

InChI Key

YCAGPCSCEPUAMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Mechanistic Investigations of Formation and Transformation Reactions

Cyclometalation Pathways

Cyclometalation reactions represent a powerful class of transformations in organometallic chemistry, enabling the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds. For Quinolin-8-yl 3-phenylpropanoate, the presence of the quinoline (B57606) moiety provides a classic directing group for such reactions. The nitrogen atom of the quinoline ring can coordinate to a metal center, positioning it in close proximity to activate specific C-H bonds on the quinoline or, potentially, the phenylpropanoate fragment. The most probable pathways involve the formation of a metallacycle through C-H activation, typically catalyzed by transition metals like palladium or rhodium.

The mechanism generally proceeds via initial coordination of the quinoline nitrogen to the metal catalyst. This brings the metal center into spatial proximity of the C-H bonds at the C8 position of the quinoline ring. Subsequent C-H activation can occur through several proposed mechanisms, with the Concerted Metalation-Deprotonation (CMD) pathway being widely accepted for many palladium-catalyzed reactions. In this pathway, the C-H bond cleavage and metal-carbon bond formation occur in a single, concerted step, often facilitated by a base or an anionic ligand which accepts the proton.

In the context of this compound, the 8-acyloxy group can electronically influence the regioselectivity of the C-H activation. Research on related quinoline derivatives has shown that C-H functionalization can be directed to various positions. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to be highly selective for the C8 position under specific conditions. acs.org This suggests that a palladacycle intermediate involving the C8 position is a feasible and potentially favored pathway.

The general steps for a plausible palladium-catalyzed cyclometalation pathway are:

Coordination of the quinoline nitrogen to a Pd(II) species.

Intramolecular C-H activation at a specific position of the quinoline ring (e.g., C8 or C2) to form a five- or six-membered palladacycle. This step is often turnover-limiting.

Subsequent reaction of the palladacycle, such as insertion of an unsaturated partner or reductive elimination, to yield the functionalized product and regenerate the active catalyst.

While direct experimental studies on the cyclometalation of this compound are not extensively documented, the reactivity of analogous systems provides a strong basis for predicting its behavior. The choice of catalyst, ligands, and reaction conditions would be crucial in determining the efficiency and selectivity of the cyclometalation. For example, the use of different palladium precursors or the addition of specific acids or bases can influence which C-H bond is activated. acs.orgnih.gov

The following table summarizes typical conditions used for the C-H functionalization of quinoline derivatives, which can be considered as a starting point for investigating the cyclometalation of this compound.

CatalystLigand/AdditiveSolventPosition FunctionalizedRef.
Pd(OAc)₂Pivalic AcidDMFC2 nih.gov
Pd(OAc)₂Acetic AcidAcetic AcidC8 (on N-oxide) acs.org
[RhCl(CO)₂]₂--C2 nih.gov
PdCl₂(PPh₃)₂Cs₂CO₃TolueneC2 nih.gov

Further mechanistic investigations, including kinetic isotope effect studies and density functional theory (DFT) calculations, would be necessary to fully elucidate the specific cyclometalation pathways for this compound. Such studies on related systems have been instrumental in distinguishing between different possible mechanisms, such as the CMD pathway versus an oxidative addition-reductive elimination sequence. acs.org The electronic properties of the 3-phenylpropanoate ester group could also play a subtle but important role in modulating the reactivity of the quinoline system.

Chemical Transformations and Derivatization Strategies

Modification of the Ester Linkage

The ester linkage is a fundamental functional group that can be readily modified, primarily through hydrolysis or transesterification, to yield key precursors or new ester analogues.

Hydrolysis: The ester can be cleaved under basic or acidic conditions to yield its constituent alcohol and carboxylic acid. For instance, alkaline hydrolysis, similar to the saponification of other quinoline-based esters, can be achieved using reagents like potassium hydroxide (B78521) in an alcoholic solution. researchgate.net This reaction would break down Quinolin-8-yl 3-phenylpropanoate into 8-hydroxyquinoline (B1678124) and 3-phenylpropanoic acid, two valuable chemical building blocks.

Transesterification: This process involves reacting the ester with an alcohol in the presence of an acid or base catalyst to exchange the quinolin-8-ol portion with the new alcohol. This strategy allows for the synthesis of a diverse library of different phenylpropanoate esters while retaining the core acid structure.

ReactionReagentsProducts
Hydrolysis KOH / EtOH, H₂O8-Hydroxyquinoline, 3-Phenylpropanoic acid
Transesterification R-OH, H⁺ or RO⁻R-3-phenylpropanoate, 8-Hydroxyquinoline

Reactions Involving the Phenylpropanoate Side Chain

The phenylpropanoate side chain offers multiple sites for derivatization, including the aromatic ring and the aliphatic propanoate chain.

While this compound itself is not a direct substrate for asymmetric hydrogenation, it can be converted into a suitable precursor. A potential strategy involves the oxidation of the propanoate side chain to introduce a ketone functionality, for example, at the α- or β-position, creating a prochiral oxo-phenylpropanoate derivative.

This resulting keto-ester could then undergo catalytic asymmetric hydrogenation. This transformation is a powerful method for installing stereocenters with high enantioselectivity. dicp.ac.cnnih.gov Using chiral catalysts, often based on transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands, the ketone can be reduced to a secondary alcohol with a specific stereochemistry. dicp.ac.cnnih.govub.edu This two-step sequence provides a route to chiral hydroxy-phenylpropanoate derivatives.

Precursor (Hypothetical)ReactionCatalyst TypeProduct
Quinolin-8-yl 3-oxo-3-phenylpropanoateAsymmetric HydrogenationChiral Rh, Ir, or Ru complex(R)- or (S)-Quinolin-8-yl 3-hydroxy-3-phenylpropanoate

The functionalization of C-H bonds is a modern and efficient strategy for molecular modification. In related systems, such as phenylalanine derivatives, the ortho-position of the phenyl ring can be selectively alkenylated using palladium catalysis. nih.govacs.orgrsc.org These reactions typically require a directing group, such as a picolinamide (B142947) or an N-(2-pyridyl)sulfonyl group, to guide the catalyst to the specific C-H bond. rsc.orgcsic.es

Notably, the quinoline (B57606) moiety itself, particularly an 8-aminoquinoline (B160924) (8-AQ) group, is known to be a highly effective directing group for C–H functionalization reactions. nih.gov By analogy, the quinolin-8-yl group in the ester could potentially direct a palladium catalyst to the ortho-position of the phenyl ring in the phenylpropanoate chain, enabling the introduction of an alkene substituent without pre-functionalization. This would provide a direct route to ortho-alkenylated analogues.

ReactionCatalyst SystemPotential Product
Directed C-H Alkenylation Pd(OAc)₂, Alkene, OxidantQuinolin-8-yl 3-(2-alkenylphenyl)propanoate

The propanoate chain can be alkylated at the carbon atom alpha to the ester carbonyl group (C-2 position). This classic transformation proceeds via the formation of an enolate intermediate by treating the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). This enolate then acts as a nucleophile, reacting with an alkylating agent, typically an alkyl halide, to form a new carbon-carbon bond. mt.comwikipedia.org This method allows for the introduction of a wide variety of alkyl groups at the C-2 position of the propanoate chain, leading to α-substituted derivatives.

ReactionReagentsIntermediateProduct
α-Alkylation 1. LDA; 2. R-X (Alkyl Halide)EnolateQuinolin-8-yl 2-alkyl-3-phenylpropanoate

Derivatization of the Quinoline Moiety

The quinoline ring is an aromatic system that can undergo various substitution reactions, allowing for further diversification of the parent compound.

The quinoline ring system can undergo electrophilic substitution reactions. rsc.orgpharmaguideline.com The reactivity and orientation of incoming substituents are governed by the electronic properties of the existing groups. The oxygen atom of the ester, being an electron-donating group attached at the C-8 position, activates the benzene (B151609) ring portion of the quinoline system towards electrophilic attack. numberanalytics.com

Electrophilic substitution on 8-alkoxyquinolines typically directs incoming electrophiles to the C-5 and C-7 positions. numberanalytics.com Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms.

These reactions provide a means to systematically modify the electronic and steric properties of the quinoline scaffold. nih.gov

ReactionReagentsMajor Products
Nitration HNO₃, H₂SO₄5-Nitrothis compound, 7-Nitrothis compound
Halogenation NBS or NCS5-Halothis compound, 7-Halothis compound

Formation of Fused Heterocyclic Quinoline Systems

Quinoline and its derivatives are versatile precursors for the synthesis of a wide array of fused heterocyclic systems. researchgate.net These more complex structures are created by building additional rings onto the quinoline framework, a strategy of significant interest in medicinal chemistry due to the diverse pharmacological activities of such compounds. nih.gov The synthetic approaches often involve the cyclization of a side chain attached to the quinoline ring.

While direct intramolecular cyclization of this compound is not extensively documented in dedicated studies, established principles of organic synthesis allow for postulation of its potential pathways. One common strategy involves the transformation of a functional group to induce cyclization. For instance, quinoline derivatives can serve as building blocks for polynuclear systems through reactions that form three- to seven-membered rings fused to either the pyridine (B92270) or benzene portion of the quinoline core. researchgate.net

Several general methods for creating fused quinolines are prominent:

Intramolecular Cyclization: Reactions can be designed to promote cyclization between a substituent and a position on the quinoline ring. For example, 2-chloroquinoline-3-carbaldehydes can be converted into a variety of fused systems, including thieno-, pyrano-, and furo-quinolines, by reacting the aldehyde and chloro groups with appropriate reagents. rsc.org

Annulation Reactions: These reactions build a new ring onto the existing framework. A notable example is the rhodium-catalyzed cyclization between aniline (B41778) derivatives and alkynyl esters to regioselectively synthesize quinoline carboxylates. mdpi.com Similarly, cascade reactions involving condensation, electrocyclization, and dehydrogenation can yield polysubstituted quinolines from precursors like 2-vinyl anilines and aldehydes. mdpi.com

Multi-component Reactions: The Friedländer synthesis, a classical method, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form the quinoline core, which can then be further functionalized or fused. organic-chemistry.org

For a molecule like this compound, a plausible, though hypothetical, route to a fused system could involve a Fries rearrangement. This reaction would relocate the 3-phenylpropanoyl group from the oxygen to a carbon atom of the quinoline ring (likely position 7), forming a ketone. This new ketone could then serve as a handle for subsequent intramolecular cyclization, potentially involving the phenyl group, to create a new fused ring.

Fused Quinoline SystemGeneral Precursor TypeSynthetic Strategy
Pyrano[3,2-c]quinoline4-Hydroxy-2-quinolonesReaction with diethyl acetylenedicarboxylate. mdpi.com
Thieno[2,3-b]quinoline2-Chloroquinoline derivativesReaction with sulfur-containing nucleophiles. rsc.org
Isoindolo[2,1-a]quinoline2-Aryl-3-hydroxy-isoindol-1-onesIntramolecular Friedel–Crafts reaction. nih.gov
Indolo[2,3-b]quinoline2-Amino-3-(2-aminoaryl)quinolinesDiazotization followed by intramolecular cyclization. nih.gov
Pyrazolo[4,3-c]quinolineN-alkylated 2-quinolinonesFusion with hydrazine (B178648) hydrate. researchgate.net

Coordination Chemistry and Metal Complexation

The structure of this compound, combining the well-known chelating motif of Quinolin-8-ol with a phenylpropanoate tail, suggests a rich potential for involvement in coordination chemistry. The field explores both the direct use of the intact molecule as a ligand and the separate functionalities of its constituent parts in ligand design.

Quinolin-8-ol as a Ligand in Organometallic Complexes

Quinolin-8-ol, also known as 8-hydroxyquinoline or oxine, is a premier and archetypal chelating ligand in coordination chemistry. Its ability to form stable complexes with a vast number of metal ions is well-established. nih.gov It functions as a bidentate ligand, meaning it binds to a central metal ion through two donor atoms: the nitrogen of the pyridine ring and the oxygen of the hydroxyl group, which deprotonates upon coordination. libretexts.org This chelation forms a stable five-membered ring with the metal ion, a structural feature that significantly enhances the stability of the resulting complex, an observation known as the chelate effect. libretexts.org

The versatility of Quinolin-8-ol allows it to form complexes with metals from across the periodic table, including main group, transition metal, and lanthanide ions. nih.gov The resulting organometallic complexes exhibit diverse coordination geometries, such as octahedral and square planar, depending on the metal ion and the stoichiometry of the reaction. For example, it readily forms tris-chelate complexes with trivalent ions like aluminum (Alq₃), a compound famous for its use in organic light-emitting diodes (OLEDs), and bis-chelate complexes with divalent ions like copper(II).

Metal IonExample Complex FormulaCoordination Geometry (Typical)
Aluminum(III)[Al(C₉H₆NO)₃]Octahedral
Copper(II)[Cu(C₉H₆NO)₂]Distorted Square Planar
Iron(III)[Fe(C₉H₆NO)₃]Octahedral
Zinc(II)[Zn(C₉H₆NO)₂]Tetrahedral
Ruthenium(II)[Ru(η⁶-p-cymene)(C₉H₆NO)Cl]Half-Sandwich
Rhodium(III)[Rh(η⁵-C₅Me₅)(C₉H₆NO)Cl]Half-Sandwich

Design of Ligands Incorporating Phenylpropanoate Moieties

The incorporation of specific organic groups into a ligand's structure is a key strategy in coordination chemistry to control the properties of the resulting metal complex. The phenylpropanoate moiety, as seen in this compound, offers several functionalities that are advantageous in ligand design.

Primarily, the propanoate group (—CH₂CH₂COO—) can act as a flexible spacer or linker. This is demonstrated in the construction of coordination polymers, where linkers like 3-(1H-imidazol-1-yl)propanoate connect metal centers, such as zinc(II), to form extended networks. chemrxiv.org The flexibility of the three-carbon chain allows the coordinating groups at each end to adopt favorable positions for binding, influencing the dimensionality and topology of the final structure.

The phenyl group provides steric bulk, which can control the number of ligands that bind to a metal center and protect it from the surrounding environment. Moreover, the aromatic ring can engage in non-covalent interactions, such as π-π stacking. Research on ternary copper(II) complexes has shown that a phenylpropionate ligand can participate in intramolecular stacking with another aromatic ligand, like 1,10-phenanthroline, influencing the stability and structure of the complex in solution. acs.org

Stereochemical Control and Enantioselective Synthesis

Chiral Catalyst Development for Asymmetric Reactions

The development of effective chiral catalysts is paramount for the enantioselective synthesis of chiral molecules like Quinolin-8-yl 3-phenylpropanoate. The synthesis of this ester would likely involve the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol, followed by esterification. Alternatively, an asymmetric alkylation or other carbon-carbon bond-forming reaction could establish the chiral center. Within this context, two prominent classes of chiral catalysts, N,N'-dioxide-metal complexes and copper-based systems, have shown significant promise.

Chiral N,N'-Dioxide-Metal Complexes in Asymmetric Catalysis

Chiral N,N'-dioxide ligands, often derived from readily available chiral amino acids, have emerged as privileged ligands in asymmetric catalysis. researchgate.net These ligands can coordinate with a variety of metal salts, including those of transition metals and rare-earth metals, to form powerful chiral catalysts. researchgate.net These complexes have proven highly effective in a wide array of asymmetric reactions, including carbon-carbon and carbon-heteroatom bond formations. researchgate.net

For the synthesis of the chiral alcohol precursor to this compound, a chiral N,N'-dioxide-metal complex could be employed to catalyze the enantioselective reduction of a corresponding ketone. For instance, a novel nickel(II)-N,N'-dioxide complex has been shown to facilitate highly enantioselective carbonyl-ene reactions, producing valuable α-hydroxy carbonyl compounds with excellent enantioselectivity (up to >99% ee). organic-chemistry.org While this specific reaction is not a direct reduction, it highlights the potential of these catalysts to control stereochemistry in reactions forming chiral alcohols.

Furthermore, chiral N,N'-dioxide-metal complexes have been successfully utilized in asymmetric radical reactions, which have become a sophisticated method for constructing stereogenic centers. nih.gov These catalysts can orchestrate both radical generation and enantioselective transformation in a controlled manner, opening up novel synthetic routes to chiral building blocks. nih.gov

The versatility of these catalysts is further demonstrated by their application in asymmetric Friedel-Crafts alkylations and aminations, achieving high yields and enantioselectivities. researchgate.net This broad reactivity profile suggests that a suitably designed chiral N,N'-dioxide-metal complex could be a powerful tool for the enantioselective synthesis of the chiral 3-phenylpropanol precursor required for this compound.

Copper-Catalyzed Enantioselective Reductions

Copper catalysis has become a mainstay in asymmetric synthesis due to the low cost and low toxicity of copper salts. Chiral copper hydride (CuH) complexes, in particular, have been developed for the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.

A notable example is the copper(II)-catalyzed hydrosilylation of ketones using chiral dipyridylphosphane ligands. This system, employing an inexpensive and easy-to-handle copper salt, provides a versatile and practical method for the stereoselective formation of a wide range of valuable alcohols with high enantiopurity (up to 99.9% ee). nih.gov This method is particularly effective for the synthesis of synthetically interesting β-, γ-, and δ-halo alcohols, which can be further elaborated into other functional groups. nih.gov The protocol is also highly efficient for the hydrosilylation of various alkyl aryl ketones, which are structurally similar to the precursor needed for 3-phenylpropanol, achieving excellent enantioselectivities. nih.gov

Furthermore, copper-catalyzed enantioselective reductive coupling reactions have been developed. For instance, the coupling of alkenylazaarenes with ketones, utilizing copper hydride catalysis, produces aromatic heterocycles bearing tertiary-alcohol-containing side chains with high levels of diastereo- and enantioselection. acs.org While this specific reaction generates a tertiary alcohol, it showcases the capability of copper catalysis to facilitate complex C-C bond formations with excellent stereocontrol. The synthesis of chiral tertiary alcohols from 1,3-dienes and ketones has also been achieved through copper catalysis. thieme-connect.de

The development of copper-catalyzed enantioselective methods extends to the synthesis of γ-amino alcohols featuring tertiary carbon stereocenters, demonstrating the broad applicability of these catalytic systems. acs.org Given these advancements, a chiral copper-catalyzed asymmetric reduction of an appropriate phenyl-substituted ketone would be a highly viable strategy for obtaining the enantioenriched alcohol needed for the synthesis of this compound.

Preservation of Enantiopurity in Synthetic Transformations

Once a chiral building block, such as an enantioenriched 3-phenylpropanol, is obtained, it is crucial to preserve its enantiopurity throughout the subsequent synthetic steps, particularly during the esterification reaction with a quinoline (B57606) derivative. Esterification and transesterification reactions, while fundamental, can sometimes lead to racemization if not conducted under appropriate conditions.

Several methods have been developed to achieve esterification while maintaining the stereochemical integrity of the chiral alcohol. The use of coupling reagents that facilitate mild reaction conditions is often key. For example, triphenylphosphine (B44618) oxide has been shown to catalyze esterification efficiently without causing racemization, even in challenging couplings of hindered carboxylic acids with alcohols. organic-chemistry.org Similarly, stable and easily accessible triflylpyridinium reagents can mediate the rapid synthesis of esters at ambient temperature with excellent chirality retention. organic-chemistry.org

Enzymatic methods also offer a powerful approach for the synthesis of chiral esters with high enantiopurity. Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols via enantioselective acylation. organic-chemistry.org In a dynamic kinetic resolution (DKR), a racemization catalyst is used in conjunction with a lipase (B570770) to convert a racemic alcohol into a single enantiomer of the corresponding ester in high yield and enantiomeric excess. organic-chemistry.org This approach is particularly attractive as it allows for the theoretical conversion of 100% of the starting material into the desired enantiomer. The use of vinyl acetate (B1210297) as an acyl donor in enzymatic esterification is advantageous as it leads to an irreversible acyl transfer, driving the reaction to completion and yielding products of high optical purity. rsc.org

Transesterification, the conversion of one ester to another, is another important transformation where enantiopurity must be controlled. youtube.com While often catalyzed by strong acids or bases, which can pose a risk of racemization, milder catalytic systems are being developed. mdpi.commdpi.com The choice of catalyst and reaction conditions is critical to ensure that the stereocenter of the chiral alcohol or the chiral acyl group is not compromised during the exchange of the alkoxy group. nih.govyoutube.com On-line monitoring techniques, such as near-infrared spectroscopy, can be employed to follow the progress of transesterification reactions and optimize conditions to minimize side reactions. nih.gov

Studies of Kryptoracemates Containing Related Propanoate and Quinoline Moieties

The phenomenon of kryptoracemism adds another layer of complexity to the solid-state chemistry of chiral compounds. A kryptoracemate is a racemic compound that crystallizes in a chiral (Sohncke) space group, which is typically reserved for enantiomerically pure substances. wikipedia.org This "hidden" racemic nature within a chiral crystal lattice is a rare crystallographic curiosity. nih.govresearchgate.net The formation of a kryptoracemate requires the presence of at least two molecules in the asymmetric unit (Z' > 1) that are enantiomeric to each other. wikipedia.org

While no specific studies on kryptoracemism in this compound have been reported, the structural motifs present in the molecule—a quinoline ring and a propanoate ester—are found in compounds known to exhibit interesting solid-state phenomena. Quinoline alkaloids, a broad class of naturally occurring compounds, exhibit a wide range of biological activities and diverse crystal structures. nih.gov The kinetic resolution of axially chiral 5- or 8-substituted quinolines has been achieved through asymmetric transfer hydrogenation, highlighting the importance of stereochemistry in this class of compounds. nih.gov

The study of organic kryptoracemates has revealed that this phenomenon can occur in a variety of molecular structures. nih.gov A compilation of organic kryptoracemates indicates that while they are rare, they are found across different classes of organic compounds. nih.gov Similarly, a survey of organometallic compounds has identified a number of credible kryptoracemates. nih.gov The key factor is the ability of the enantiomeric pair to pack in a way that is energetically favorable within a chiral space group, often with a pseudosymmetric relationship between the enantiomers. nih.gov

Given that this compound contains both a rigid, aromatic quinoline moiety and a more flexible chiral 3-phenylpropanoate chain, its crystal packing could be complex and potentially lead to unusual solid-state behavior, including the formation of kryptoracemates under specific crystallization conditions. The propensity for such behavior would depend on the interplay of intermolecular interactions, such as π-stacking of the quinoline rings and dipole-dipole interactions of the ester groups, as well as the conformational flexibility of the propanoate side chain.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is frequently employed to predict the structure, reactivity, and spectroscopic properties of organic molecules. For compounds similar to Quinolin-8-yl 3-phenylpropanoate, DFT has been used to elucidate fundamental chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

The electronic structure is probed by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. In related quinoline (B57606) derivatives, DFT calculations have been used to map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative DFT-Calculated Parameters for a Related Phenylpropanoid Compound (Note: This data is for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a related structure, and serves as an example of typical DFT results.)

ParameterDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital-6.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-2.5 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies3.7 eV
Electronegativity (χ) Tendency to attract electrons4.35 eV
Hardness (η) Resistance to change in electron distribution1.85 eV
Softness (S) Reciprocal of hardness0.54 eV⁻¹
Electrophilicity (ω) Capacity to accept electrons5.12 eV

Data derived from studies on analogous compounds to illustrate typical computational outputs.

Prediction of Molecular Conformations

The flexibility of the ester linkage and the phenylpropanoate side chain in this compound allows for multiple low-energy conformations (rotamers). DFT calculations can predict the relative energies of these different spatial arrangements. By calculating the energy of the molecule as key dihedral angles are systematically rotated, a potential energy surface can be mapped. This allows researchers to identify the most stable conformer as well as the energy barriers to rotation between different conformations. For example, in studies of similar molecules like 1‐phenyl‐3‐(quinolin‐8‐ylamino)prop‐2‐en‐1‐one, DFT calculations confirmed that a specific isomer (the cis-isomer) was the most energetically favorable among all possible forms.

Simulation of Reaction Mechanisms and Transition States

DFT is a valuable tool for modeling chemical reactions, including the synthesis of the target molecule. By calculating the energies of reactants, products, and intermediate structures, a reaction pathway can be proposed. A key aspect of this is the identification and characterization of transition states—the high-energy structures that exist at the peak of the energy barrier between reactants and products. The energy of the transition state determines the activation energy and thus the rate of the reaction. For instance, DFT studies on the synthesis of related enaminones have detailed the potential mechanisms and intermediate steps of the reaction. Similarly, research on iron-catalyzed reactions of aromatic ketones has used DFT to map the catalytic cycle, including steps of C-H activation, coordination, and insertion.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. While specific MD studies on this compound are not available, the methodology is well-established for other quinoline derivatives. An MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, and calculate the forces between atoms using a force field (e.g., CHARMM, OPLS). The simulation tracks the trajectory of each atom over a set time, often nanoseconds, at a given temperature and pressure.

This technique can be used to:

Assess the stability of different conformations in a solvent.

Study the flexibility of the molecule by calculating the Root Mean Square Fluctuation (RMSF) of its atoms.

Analyze the stability of the entire system over time via the Root Mean Square Deviation (RMSD).

Investigate how the molecule interacts with its environment, such as water or a biological receptor.

In studies of other quinoline compounds, MD simulations have been run for up to 100 nanoseconds to establish the stability of ligand-protein interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. The Hirshfeld surface of a molecule is generated based on the electron distribution of the molecule within its crystal lattice. The surface is colored to show different types of close contacts with neighboring molecules.

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis (Note: This data is for an analogous carboxamide compound and illustrates the type of quantitative results obtained from this analysis.)

Interaction TypeContribution to Crystal Packing
H···H47.6%
C···H / H···C33.4%
O···H / H···O11.6%
Other7.4%

Data derived from a study on an analogous compound to illustrate typical Hirshfeld analysis outputs.

Characterization of Hydrogen Bonding Networks

A primary application of Hirshfeld surface analysis is the detailed characterization of hydrogen bonds. For this compound, potential weak C-H···O or C-H···N hydrogen bonds could be identified. The Hirshfeld surface plotted with a d_norm function highlights these interactions as distinct red spots, indicating contacts that are shorter than the sum of the van der Waals radii. The fingerprint plot for H···O/O···H interactions typically shows sharp "spikes," which are characteristic of strong, directional hydrogen bonds. This analysis provides a quantitative understanding of how hydrogen bonding contributes to the supramolecular architecture of the crystal.

Analysis of Pi-Stacking Interactions

Pi-stacking (π-π stacking) interactions are crucial non-covalent forces that play a significant role in the structure and properties of aromatic compounds. These interactions arise from the attractive forces between the electron clouds of aromatic rings. The nature of these interactions is complex, involving a balance of electrostatic interactions (quadrupole-quadrupole), London dispersion forces, and short-range exchange-repulsion. acs.orgnih.gov

In the case of this compound, two aromatic systems are present: the quinoline ring and the phenyl ring. These moieties are capable of engaging in π-π stacking, which can influence the molecule's aggregation, crystal packing, and interaction with biological targets or material surfaces. Computational methods, particularly high-level quantum chemical calculations like dispersion-corrected Density Functional Theory (DFT), are indispensable for analyzing these interactions. msstate.edunumberanalytics.com

The primary geometries for π-stacking are:

Sandwich: Face-to-face stacking, which is often electrostatically unfavorable due to repulsion between the π-electron clouds unless there are significant offsetting factors. nih.govresearchgate.net

Parallel-Displaced: The rings are parallel but offset from one another. This arrangement is typically more favorable as it reduces electrostatic repulsion. researchgate.net

T-shaped (or Edge-to-Face): The edge of one aromatic ring points towards the face of another, leading to an attractive interaction between the partial positive charge on the hydrogens of one ring and the partial negative charge of the π-cloud of the other.

Theoretical studies on similar aromatic systems show that binding energies for these interactions are typically in the range of 2-5 kcal/mol. nih.gov For this compound, interactions could occur between two molecules (dimerization) or with other π-systems. The presence of the heteroaromatic quinoline ring introduces a dipole moment that can further influence the geometry and strength of these interactions compared to simple benzene (B151609) dimers.

Interactive Table 1: Hypothetical Pi-Stacking Interaction Energies for this compound Dimers

This table presents illustrative data based on typical values for aromatic systems to demonstrate the relative strengths of different stacking configurations. Specific experimental or computational data for this compound is not available.

Stacking ConfigurationInter-ring Distance (Å)Calculated Binding Energy (kcal/mol)
Phenyl-Phenyl (Parallel-Displaced)3.5-2.8
Quinoline-Quinoline (Parallel-Displaced)3.4-3.5
Phenyl-Quinoline (T-shaped)4.8-2.5
Phenyl-Phenyl (Sandwich)3.6-1.5
Quinoline-Quinoline (Sandwich)3.5-2.0

Quantitative Contribution of Specific Intermolecular Contacts

To gain a complete picture of the intermolecular interactions that stabilize a molecular crystal or a host-guest complex, it is essential to quantify the contribution of all close contacts. Hirshfeld surface analysis is a powerful computational tool used for this purpose. nih.govuwa.edu.au It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal.

For this compound, the expected intermolecular contacts would include:

H···H contacts: Typically the most abundant, arising from van der Waals forces.

C···H contacts: Associated with C-H···π interactions.

O···H contacts: Potentially weak C-H···O hydrogen bonds involving the ester carbonyl oxygen.

N···H contacts: Involving the quinoline nitrogen atom.

Quantifying these contributions provides insight into the most significant forces directing the self-assembly and crystal packing of the molecule.

Interactive Table 2: Hypothetical Quantitative Breakdown of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

This table illustrates the type of data obtained from a Hirshfeld analysis. The percentages are hypothetical and serve to demonstrate the concept.

Contact TypeContributing AtomsPercentage of Total Surface Contacts (%)
Hydrogen-HydrogenH···H45.5
Carbon-HydrogenC···H / H···C28.2
Oxygen-HydrogenO···H / H···O15.8
Nitrogen-HydrogenN···H / H···N5.5
Carbon-CarbonC···C3.0
OtherN···C, O···C, etc.2.0

Adsorption Models and Interaction Mechanisms (General Theoretical Frameworks)

Adsorption is a surface phenomenon where molecules from a gas or liquid phase (the adsorbate) adhere to the surface of a solid (the adsorbent). wikipedia.org This process is fundamental to many applications, including chromatography, catalysis, and sensing. The interaction between an adsorbate like this compound and a surface can be described by several theoretical models, known as adsorption isotherms, which relate the amount of adsorbed material to its concentration at a constant temperature. aip.org

The primary models include:

Langmuir Isotherm: This is one of the simplest and most common models. It assumes that adsorption occurs at specific, equivalent sites on a homogeneous surface, forming a monolayer. It also assumes that there are no interactions between adsorbed molecules. wikipedia.orgwikipedia.orgyoutube.com The Langmuir model is often the first choice for describing chemisorption or physisorption on surfaces with a finite number of well-defined sites. wikipedia.orgcomsol.com

Freundlich Isotherm: This is an empirical model that is often used to describe adsorption on heterogeneous surfaces with non-uniform distributions of adsorption heat and affinities. youtube.comcomsol.com Unlike the Langmuir model, it does not predict a saturation of the surface.

Brunauer-Emmett-Teller (BET) Isotherm: The BET theory extends the Langmuir model to account for multilayer adsorption. It assumes that molecules can adsorb on top of already adsorbed molecules, with the first layer interacting directly with the surface and subsequent layers interacting with the underlying adsorbate layer. wikipedia.orgcomsol.com

The adsorption behavior of this compound on a given material would depend on the nature of the surface and the solvent. For instance, its interaction with a polar surface like silica (B1680970) gel in a nonpolar solvent would likely involve interactions with the ester and quinoline functionalities. On a nonpolar surface like activated carbon, π-π stacking interactions between the aromatic rings of the molecule and the graphitic surface would be dominant.

Interactive Table 3: Comparison of Major Adsorption Isotherm Models

ModelKey AssumptionsSurface TypeAdsorption Layers
LangmuirHomogeneous surface, all sites equivalent, no adsorbate-adsorbate interaction. wikipedia.orgyoutube.comHomogeneousMonolayer
FreundlichHeterogeneous surface, interaction energies vary with surface coverage. youtube.comHeterogeneousMultilayer (Implicit)
BETMultilayer formation possible, first layer follows Langmuir-like assumptions. wikipedia.orgcomsol.comHomogeneousMultilayer

Broader Applications and Design Principles in Chemical Synthesis

Design Principles for Multifunctional Compounds

Multifunctional compounds (MFCs) are single chemical entities engineered to interact with multiple biological targets, making them particularly promising for treating complex, multifactorial diseases. nih.gov The design of such compounds, often called hybrid or chimeric drugs, involves combining two or more pharmacophores (the active parts of a molecule that interact with specific receptors) into one molecule. nih.gov

Key Design Principles:

Pharmacophore Hybridization: This core principle involves linking distinct pharmacophoric units. biomedres.us In the case of Quinolin-8-yl 3-phenylpropanoate, the quinoline (B57606) ring system is a recognized pharmacophore found in numerous drugs, including antimalarials like quinine (B1679958) and antibacterials like ciprofloxacin. nih.gov The phenylpropanoate moiety could be derived from a separate class of active compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs). Combining these could theoretically yield a single molecule with, for example, both antimicrobial and anti-inflammatory properties.

Use of Privileged Scaffolds: Quinoline is considered a "privileged scaffold" because its structure is capable of binding to a wide range of biological targets. nih.gov Medicinal chemists often use such scaffolds as a foundational template for building libraries of diverse compounds. mdpi.comnih.gov

Linker Design: The connection between the pharmacophores is crucial. The linker—in this case, the ester group—must be designed to ensure that the individual components can still adopt the correct conformation to interact with their respective targets.

The primary advantage of MFCs is the potential for improved pharmacokinetics and pharmacodynamics with reduced risk of drug-drug interactions that can occur when administering multiple, separate drugs. nih.gov

Strategies for Modifying Pharmacological Properties through Chemical Design

Molecular modification is a fundamental strategy in drug discovery used to enhance a molecule's physical, chemical, and pharmacological properties. biomedres.usbiomedres.us The structure of this compound illustrates several common modification tactics.

Prodrug Strategy: A prodrug is an inactive or less active derivative of a parent drug that undergoes transformation in the body to release the active compound. nih.govslideshare.net This approach is frequently used to overcome issues like poor solubility, instability, or low cell permeability. slideshare.netfrontiersin.orgacs.org

The ester linkage in this compound is a classic example of a prodrug modification. nih.gov Ester groups are often cleaved by esterase enzymes present in the blood and tissues, releasing the active parent drug (in this hypothetical case, 8-hydroxyquinoline (B1678124), a known bioactive compound). actamedicamarisiensis.ro This strategy can improve a drug's oral bioavailability by masking polar groups (like the hydroxyl group of 8-hydroxyquinoline), making the molecule more lipid-soluble and better able to cross cell membranes. actamedicamarisiensis.ro

Structural and Functional Group Modification: Systematic modification of a lead compound is essential for optimizing its activity and properties. fiveable.meslideshare.net

Altering Lipophilicity: The introduction of aryl groups, like the phenyl ring in the propanoate side chain, can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids). biomedres.usbiomedres.us This can enhance binding to hydrophobic pockets on a target protein. Conversely, eliminating highly lipophilic groups can improve water solubility. biomedres.us

Introducing Bulky Groups: Adding bulky groups, such as a tert-butyl group to one of the rings, can increase steric hindrance. biomedres.usbiomedres.us This can improve selectivity by physically blocking the molecule from binding to unintended off-target sites. biomedres.us

Structure-Activity Relationship (SAR) Studies: The pharmacological activity of quinoline derivatives is highly dependent on the type and position of substituents on the quinoline ring. nih.govresearchgate.net For instance, adding a carboxamide moiety to a quinoline can lead to TRPV1 antagonism, while a carboxylic acid can result in COX-inhibition. researchgate.net

StrategyDescriptionExample Application on Hypothetical Compound
Prodrug DesignChemically modifying a drug to be inactive until it is metabolized in the body, often to improve solubility or permeability. slideshare.netactamedicamarisiensis.roThe 3-phenylpropanoate ester masks the hydroxyl group of 8-hydroxyquinoline, potentially improving its ability to cross cell membranes before being cleaved by enzymes.
Bioisosteric ReplacementReplacing a functional group with another that has similar physical or chemical properties to enhance activity or reduce toxicity. biomedres.usfiveable.meReplacing the phenyl ring with a bioisostere like a thiophene (B33073) or pyridine (B92270) ring to fine-tune electronic properties and binding interactions.
Scaffold HoppingReplacing the central molecular core (scaffold) with a different one while maintaining the key binding features to discover new drug classes. fiveable.meReplacing the quinoline scaffold with an indole (B1671886) or benzimidazole (B57391) scaffold to explore new intellectual property space and biological activities. acs.org
Conformational ConstraintIntroducing rings or double bonds to reduce the flexibility of a molecule, which can lock it into a more active conformation and improve binding affinity. slideshare.netIncorporating the 3-phenylpropanoate side chain into a new ring system fused to the quinoline core to restrict its rotation.

General Synthetic Applications of Related Organoboronates in Complex Molecule Synthesis

Organoboron compounds, such as boronic acids and their esters (organoboronates), are exceptionally versatile intermediates in organic synthesis. digitellinc.comethernet.edu.etwikipedia.org They are crucial for constructing complex molecules, including the heterocyclic systems found in many pharmaceuticals. researchgate.net

Suzuki-Miyaura Coupling: One of the most powerful methods for forming carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. rsc.orgrsc.org This reaction joins an organoboron compound with an organohalide. It is widely used in the synthesis of biaryls and functionalized heterocyclic compounds like quinolines. acs.orgnih.gov For example, a chloro-quinoline could be coupled with a phenylboronic acid to create a phenyl-quinoline derivative. nih.gov

Borylation using Bis(pinacolato)diboron (B₂pin₂): A key reagent in modern organoboron chemistry is Bis(pinacolato)diboron, often abbreviated as B₂pin₂. wikipedia.org It is a stable, easy-to-handle solid used to install a boronic ester group onto a molecule, which can then be used in a subsequent Suzuki-Miyaura coupling or other transformations. wikipedia.orgchemicalbook.com This two-step process (borylation followed by coupling) allows for the modular construction of complex molecules. For instance, a halo-quinoline could be converted to a quinoline-boronic ester using B₂pin₂, which could then be coupled with various aryl or heteroaryl halides to generate a library of diverse quinoline derivatives. chemicalbook.comnih.gov This method is highly valued in drug discovery for its efficiency and broad applicability. asiaresearchnews.com

Q & A

Basic: What are the recommended computational methods to predict the electronic properties of Quinolin-8-yl 3-phenylpropanoate?

Answer: Density functional theory (DFT) is widely used to model electronic properties. The B3LYP hybrid functional (combining Becke’s exact exchange and gradient-corrected correlation) provides reliable predictions for molecular orbitals, dipole moments, and electrostatic potentials . For accurate thermochemical data (e.g., bond dissociation energies), incorporate exact-exchange terms to reduce errors in atomization energies (average deviation <2.4 kcal/mol) . Software like Gaussian or ORCA can implement these functionals.

Basic: How can the purity of this compound be validated after synthesis?

Answer: High-performance liquid chromatography (HPLC) with UV-Vis detection is standard. Use a C18 column and a gradient elution system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities. Confirm purity thresholds (>98% via peak integration) and cross-validate with nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for structural consistency) .

Advanced: What experimental design considerations are critical for resolving contradictions in reported synthetic yields of this compound?

Answer: Contradictions often arise from variable reaction conditions. Design a factorial experiment to test:

  • Catalyst type : Compare PPA (polyphosphoric acid) versus Lewis acids (e.g., AlCl₃) in esterification .
  • Temperature : Optimize between 80–120°C to balance reaction rate and decomposition.
  • Purification : Assess recrystallization (solvent polarity) versus column chromatography (silica gel, ethyl acetate/hexane).
    Include kinetic studies (e.g., time-resolved NMR) to identify intermediate bottlenecks .

Advanced: How can crystallographic data for this compound derivatives be reliably refined?

Answer: Use SHELX software (e.g., SHELXL for refinement) to resolve disordered structures. Key steps:

  • Apply anisotropic displacement parameters for non-H atoms.
  • Use the SQUEEZE tool (in PLATON) to model solvent-accessible voids.
  • Validate with R-factor convergence (<0.05) and Hirshfeld surface analysis for intermolecular interactions .

Basic: What spectroscopic techniques are essential for characterizing the stability of this compound under varying pH conditions?

Answer:

  • UV-Vis spectroscopy : Monitor absorbance shifts (e.g., quinoline ring π→π* transitions) across pH 2–12.
  • Mass spectrometry (MS) : Detect hydrolysis products (e.g., 3-phenylpropanoic acid via m/z 150.1).
  • FTIR : Track ester carbonyl (C=O) stretching frequency changes (1700–1750 cm⁻¹) .

Advanced: How should researchers address regulatory compliance when handling Quinolin-8-yl derivatives in the U.S.?

Answer: Quinolin-8-yl esters (e.g., PB-22 analogues) are Schedule I controlled substances under the Controlled Substances Act. Compliance steps:

  • Obtain DEA registration for synthesis/storage.
  • Document chain-of-custody logs and submit annual inventory reports.
  • Reference 21 CFR §1308.11 for specific structural analog regulations .

Advanced: What methodological strategies mitigate errors in quantifying this compound in biological matrices?

Answer: Use isotope dilution mass spectrometry (IDMS):

  • Spike samples with deuterated internal standards (e.g., this compound-d₅).
  • Optimize LC-MS/MS transitions (e.g., MRM for m/z 310→212).
  • Validate recovery rates (85–115%) and limit of quantification (LOQ <1 ng/mL) .

Basic: What are the best practices for synthesizing this compound via esterification?

Answer:

  • Reagents : Combine 8-hydroxyquinoline with 3-phenylpropanoic acid chloride in dry dichloromethane.
  • Conditions : Use 1.2 eq. DMAP (catalyst) under nitrogen at 0°C→RT for 12h.
  • Workup : Quench with saturated NaHCO₃, extract with DCM, and dry over MgSO₄ .

Advanced: How can conflicting computational and experimental data on the compound’s lipophilicity (logP) be reconciled?

Answer: Discrepancies arise from solvent effects or force field limitations. Methodological solutions:

  • Measure logP experimentally via shake-flask (octanol/water partitioning).
  • Compare with DFT-derived solvation free energies (SMD model).
  • Adjust computational parameters (e.g., dielectric constant) to match experimental conditions .

Basic: What safety protocols are mandated for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis/purification.
  • Waste : Neutralize acidic byproducts before disposal in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.